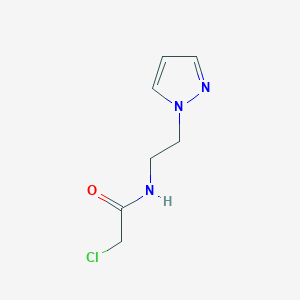
5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid, also known as DEPC, is a synthetic compound that belongs to the pyridine carboxylic acid family. DEPC is widely used in scientific research due to its unique properties and applications.
Mechanism of Action
5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid reacts specifically with the adenine and cytosine residues of RNA, causing chemical modifications that can alter the structure and function of RNA molecules. The exact mechanism of action of 5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid is not fully understood, but it is believed that 5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid forms covalent bonds with the RNA bases, leading to changes in the secondary and tertiary structure of RNA molecules.
Biochemical and Physiological Effects:
5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects on RNA molecules. These effects include inhibition of RNA synthesis, alteration of RNA secondary and tertiary structure, and modulation of RNA-protein interactions. 5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid has also been shown to affect the stability and turnover of RNA molecules, leading to changes in gene expression and cellular function.
Advantages and Limitations for Lab Experiments
5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid offers several advantages for lab experiments, including its specificity for RNA and its ability to cause chemical modifications that can alter RNA structure and function. However, 5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid also has several limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Future Directions
There are several future directions for research on 5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid, including the development of new methods for its synthesis and purification, the investigation of its effects on different types of RNA molecules, and the exploration of its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid and its effects on RNA structure and function.
Synthesis Methods
5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid is synthesized through a multi-step process that involves the reaction of 3,4-diethoxybenzaldehyde with malonic acid and ammonium acetate. The resulting product is then subjected to a series of reactions, including cyclization, decarboxylation, and oxidation, to yield 5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid. The synthesis of 5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid is widely used in scientific research as a tool to study the function and regulation of RNA. 5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid is known to react specifically with the adenine and cytosine residues of RNA, causing chemical modifications that can alter the structure and function of RNA molecules. This property of 5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid has been used to investigate the role of RNA in various biological processes, including gene expression, RNA splicing, and translation.
properties
IUPAC Name |
5-(3,4-diethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-3-20-14-6-5-11(8-15(14)21-4-2)12-7-13(16(18)19)10-17-9-12/h5-10H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZSWTSVPIHPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Diethoxyphenyl)pyridine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)

![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)
![3-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7588234.png)
![2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588236.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)

![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)
![Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate](/img/structure/B7588268.png)

![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)
![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)
